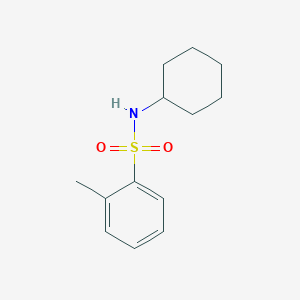

N-cyclohexyl-2-methylbenzenesulfonamide

Description

N-Cyclohexyl-2-methylbenzenesulfonamide (CAS: 3237-31-8, C₁₂H₁₇NO₂S, MW: 239.33 g/mol) is a sulfonamide derivative characterized by a cyclohexylamine group attached to the sulfonyl moiety and a methyl substituent at the ortho position of the benzene ring. It is synthesized via a continuous-flow electrochemical method at 3.6 V, yielding 70% after purification by flash chromatography (Cyclohexane:Ethyl Acetate 4:1) . Key physicochemical properties include:

- Melting Point: 82–84°C

- NMR Data: ¹H-NMR (CDCl₃): δ 8.08–7.94 (m, 1H), 2.65 (s, 3H, CH₃), 3.22–3.05 (m, 1H, cyclohexyl), 1.29–1.08 (m, 5H, cyclohexyl). ¹³C NMR: δ 141.4 (C-SO₂), 21.5 (CH₃), 52.8 (N-cyclohexyl) .

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

N-cyclohexyl-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H19NO2S/c1-11-7-5-6-10-13(11)17(15,16)14-12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3 |

InChI Key |

CEZGAJNTYWOKHG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2CCCCC2 |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Key Observations:

N-Substituents: Ethyl or benzyl groups (e.g., in and ) increase lipophilicity, which may enhance membrane permeability in biological systems.

Synthetic Efficiency :

- The continuous-flow method for the target compound (70% yield) contrasts with traditional alkylation routes (e.g., ), suggesting advantages in scalability and reaction control.

Industrial and Pharmacological Relevance

- Industrial Applications : Sulfonamides like benzothiazyl-2-cyclohexylsulfenamide (CBS) are vulcanization accelerators , highlighting the role of cyclohexyl groups in polymer chemistry.

- Drug Development : The structural diversity of sulfonamides (e.g., ) underscores their versatility in drug design, though the target compound’s 2-methyl group may require optimization for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.